ethyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O6S2 and its molecular weight is 451.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, due to its complex structure, is involved in various chemical synthesis processes and has been studied for its reactivity in producing novel compounds. For instance, its analogs and derivatives have been synthesized through various methods, demonstrating the compound's versatility in chemical synthesis. The compound's reactivity has enabled the creation of novel pyrido and thieno derivatives, highlighting its potential in the development of new chemical entities.
One study described the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method utilized ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in a reaction that demonstrates the compound's role in creating complex organic structures with high yields and regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Antimicrobial and Antitubercular Activities
The compound and its derivatives have been explored for antimicrobial and antitubercular activities. Novel heterocycles derived from this compound showed significant in vitro activity against Mycobacterium tuberculosis H37Rv. Such studies reveal the potential of these compounds in the fight against tuberculosis and other microbial infections.
For instance, a study showcased the synthesis and discovery of highly functionalized tetrahydro-pyridines and pyridines as antimycobacterial agents. These compounds, derived from a four-component reaction involving ethyl-3-oxo-4-(arylsulfanyl)butanoate, showed potent activity against Mycobacterium tuberculosis, indicating the compound's relevance in developing new treatments for tuberculosis (Suresh Kumar Raju, M. Stephen, P. Subbu, B. Debjani, Y. Perumal, S. Dharmarajan, 2010).
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-28-19(25)22-9-8-13-14(10-22)29-18(15(13)16(20)23)21-17(24)11-4-6-12(7-5-11)30(2,26)27/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBOVSDIPQPWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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